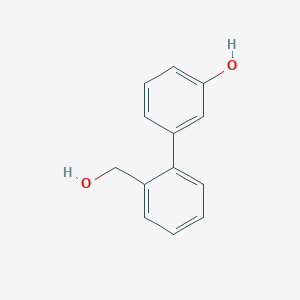

3-(2-Hydroxymethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDZMDHGDXVZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683435 | |

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878996-36-2 | |

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 2 Hydroxymethylphenyl Phenol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 3-(2-Hydroxymethylphenyl)phenol involves strategically disconnecting the molecule to identify plausible starting materials. The primary disconnections are typically made at the C-C bond linking the two aromatic rings and at the C-C bond of the hydroxymethyl group.

A logical disconnection of the bond between the two phenyl rings suggests a cross-coupling strategy. This approach identifies two key precursor types:

A phenyl ring bearing a hydroxyl group at the meta-position, activated for coupling (e.g., as a boronic acid).

A phenyl ring with a hydroxymethyl group (or a protected precursor) at the ortho-position, equipped with a leaving group (like a halide) for the coupling reaction.

Following this logic, the key precursors can be identified as 3-hydroxyphenylboronic acid and 2-bromobenzyl alcohol .

Alternatively, a disconnection can be envisioned that breaks the C-C bond of the hydroxymethyl substituent. This points towards a two-step sequence involving the formation of an aldehyde followed by reduction. In this scenario, the immediate precursor would be 3-(2-formylphenyl)phenol . This intermediate itself can be formed from precursors like 3-biphenylol .

Another retrosynthetic approach considers the formation of the aromatic ring system itself, though this is generally more complex. However, for the synthesis of substituted phenols, methods starting from precursors like hydroxymethylfurfural (HMF) have been explored, which can be catalytically converted to phenol (B47542) derivatives. rsc.org

Targeted Synthetic Strategies

Based on the retrosynthetic analysis, several targeted synthetic strategies can be employed to construct this compound.

Arylation and Alkylation Approaches

The formation of the biaryl linkage is a central challenge that can be addressed through arylation or alkylation reactions.

Arylation: Modern cross-coupling reactions are powerful tools for C-C bond formation between aromatic rings. The Suzuki coupling reaction is a prominent example, which would involve the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, this could involve coupling (3-methoxyphenyl)boronic acid with 2-bromobenzyl alcohol, followed by deprotection of the methoxy (B1213986) group. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov Metal-free O-arylation of phenols using hypervalent iodine reagents has also been developed, offering an alternative to metal-catalyzed methods, though this builds a C-O bond rather than the required C-C bond. organic-chemistry.org

Alkylation: Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, typically using a strong Lewis acid catalyst. slchemtech.comorgsyn.org In this context, one could envision the alkylation of phenol with a suitable benzyl (B1604629) halide. However, controlling the regioselectivity is a significant challenge, as the hydroxyl group directs incoming electrophiles to the ortho and para positions. orgsyn.org Achieving meta-substitution is therefore difficult without the use of blocking groups. Rhenium-catalyzed systems have been developed for the selective ortho-alkylation of phenols with alkenes, but these are not suitable for achieving the desired meta-substitution pattern. orgsyn.org

Table 1: Comparison of Arylation and Alkylation Approaches

| Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| linkArylation | Suzuki Cross-Coupling | High regioselectivity, good functional group tolerance. nih.gov | Requires pre-functionalized precursors (boronic acids, halides), potential for catalyst contamination. organic-chemistry.org |

| add_roadAlkylation | Friedel-Crafts Alkylation | Uses readily available starting materials. slchemtech.com | Poor regioselectivity for meta-products, risk of polyalkylation, harsh acidic catalysts. orgsyn.org |

Formylation-Reduction Sequences of Phenolic Substrates

This two-step approach offers a reliable pathway to the hydroxymethyl group.

Formylation: The first step involves the introduction of a formyl group (-CHO) ortho to the phenyl substituent on a 3-biphenylol precursor. Several methods for the ortho-formylation of phenols are known. orgsyn.orgorgsyn.org The Duff reaction or the Reimer-Tiemann reaction are classical examples, though they can suffer from moderate yields and lack of selectivity. A more modern and highly regioselective method involves reacting the phenol with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534). orgsyn.org This method gives exclusively ortho-formylation and is applicable to a wide range of substituted phenols. orgsyn.orgorgsyn.org

Reduction: The resulting aldehyde, 3-(2-formylphenyl)phenol, is then reduced to the target alcohol. This transformation is readily achieved using standard reducing agents. Lithium aluminum hydride (LiAlH4) in a solvent like ether or tetrahydrofuran (B95107) (THF) is highly effective for this reduction. google.com Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is another common and milder alternative.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The synthesis of phenolic alcohols can be achieved through condensation with formaldehyde (B43269). researchgate.netresearchgate.net For instance, the reaction of a phenol with formaldehyde, typically under basic or acidic catalysis, yields hydroxymethylphenols. researchgate.netsmolecule.com

The formation of this compound via this route is less direct. A plausible, though complex, multi-step pathway could involve the condensation of 3-phenylphenol (B1666291) with formaldehyde. However, controlling the site of hydroxymethylation would be challenging. An alternative concept involves the base-catalyzed condensation reactions between a phenol and a quinone methide intermediate, which are key steps in the synthesis of phenol-formaldehyde resins. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction parameters is critical for maximizing yield and purity.

For cross-coupling reactions like the Suzuki coupling, the choice of catalyst is paramount. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or those derived from palladium(II) acetate (B1210297) [Pd(OAc)2], are commonly used. nih.gov The base used (e.g., K3PO4, Na2CO3) and the ligand can also significantly influence the reaction's efficiency. nih.govorganic-chemistry.org

In Friedel-Crafts alkylations, the catalyst is typically a strong Lewis acid like aluminum chloride (AlCl3) or a Brønsted acid. slchemtech.comgoogle.com However, these can lead to side reactions. The development of solid acid catalysts is an area of active research, aiming to reduce waste and simplify product separation. google.com

For formylation reactions, the catalytic system depends on the specific method. The ortho-formylation using paraformaldehyde is effectively mediated by anhydrous magnesium chloride. orgsyn.org Other methods may not require a catalyst but might involve harsh reagents like strong acids. rsc.orgresearchgate.net

Table 2: Catalyst Systems for Key Synthetic Steps

| Reaction | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| linkSuzuki Coupling | Pd(OAc)₂, PPh₃, K₃PO₄ | Refluxing dioxane | nih.gov |

| scienceOrtho-Formylation | MgCl₂, Et₃N, Paraformaldehyde | Refluxing THF | orgsyn.org |

| local_fire_departmentFriedel-Crafts Alkylation | AlCl₃ or H₃PO₄ | Varies, often requires heat | slchemtech.comgoogle.com |

| arrow_downwardReduction of Aldehyde | LiAlH₄ | Ether, below 20°C | google.com |

Solvent Selection and Temperature Control

The choice of solvent and the control of temperature are fundamental to the success of these synthetic strategies.

Solvent Selection: Solvents play a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway.

For Suzuki and other palladium-catalyzed cross-couplings, anhydrous aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are standard. nih.govgoogle.com In some modern arylation procedures, biphasic systems such as dichloromethane-water are employed to facilitate the reaction. organic-chemistry.org

Ortho-formylation reactions have been shown to work well in THF or acetonitrile. orgsyn.org

The effect of the solvent on the reactivity of phenols is a well-studied phenomenon; for instance, the properties of the O-H bond in phenol are significantly influenced by the surrounding solvent.

Temperature Control: Temperature management is essential for controlling reaction kinetics and minimizing side reactions.

Many cross-coupling reactions require heating to proceed at a reasonable rate, with temperatures often ranging from 40°C to over 100°C (reflux). nih.govorganic-chemistry.org

Conversely, some reactions involving highly reactive intermediates, such as those using Grignard reagents or lithium aluminum hydride, require cooling to maintain control and selectivity. For example, a Grignard reaction step might be performed at -60°C, while a subsequent quenching is done at a temperature below 10°C. google.com

Formylation reactions can be run at elevated temperatures, such as a gentle reflux at 75°C, to ensure completion within a few hours. orgsyn.org

Catalyst Efficacy and Ligand Design

The efficiency of the synthetic routes to this compound is critically dependent on the catalyst systems employed, particularly for the Suzuki-Miyaura cross-coupling reaction. The choice of palladium source and the accompanying ligand profoundly influences reaction rates, yields, and the tolerance of functional groups.

For the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, a variety of palladium catalysts have demonstrated high efficacy. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. organic-chemistry.org The performance of these precursors is intricately linked to the nature of the phosphine ligand used.

Bulky and electron-rich phosphine ligands are often essential for achieving high turnover numbers and accommodating a wide range of substrates, including sterically hindered ones. organic-chemistry.org For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective ligands in the Suzuki coupling of aryl chlorides and triflates, respectively, often allowing reactions to proceed at room temperature. organic-chemistry.org The use of specialized ligands like 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB) has enabled the successful coupling of aryl chlorides containing basic nitrogen centers in aqueous media without the need for an external base. rsc.org

In the context of synthesizing this compound via Suzuki coupling, a catalyst system comprising a palladium source and a sterically demanding, electron-rich phosphine ligand would be anticipated to provide high yields. The presence of both a hydroxyl and a hydroxymethyl group on the coupling partners necessitates a catalyst system that is tolerant of these functionalities.

For the alternative route involving ortho-formylation of 3-phenylphenol, the choice of catalyst is also crucial for regioselectivity. While traditional methods often lead to mixtures of ortho and para isomers, the use of magnesium chloride in combination with triethylamine has been reported to afford excellent yields of the ortho-formylated product. mdma.chorgsyn.org This method's selectivity is attributed to the chelating effect of the magnesium ion with the phenolic oxygen.

The following table summarizes various catalysts and ligands that have been effectively used in reactions pertinent to the synthesis of this compound.

| Reaction Type | Catalyst/Precursor | Ligand | Substrates | Efficacy/Yield | Reference(s) |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | P(t-Bu)₃ | Aryl chlorides and arylboronic acids | High yields at room temperature | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | PCy₃ | Aryl triflates and arylboronic acids | High yields at room temperature | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | cataCXium® PtB | Aryl chlorides with basic nitrogen and arylboronic acids | High yields in water without added base | rsc.org |

| Suzuki-Miyaura Coupling | Pd/NiFe₂O₄ | Ligand-free | Aryl halides and arylboronic acids | Excellent yields (70-98%) in DMF/H₂O | researchgate.net |

| ortho-Formylation of Phenols | MgCl₂ | Triethylamine (as base) | Phenols and paraformaldehyde | Excellent yields of salicylaldehydes | mdma.chorgsyn.org |

| Hydroxymethylation of Phenol | TiAPO-5 molecular sieves | - | Phenol and formaldehyde | High ortho-selectivity | iitm.ac.in |

Scalability Considerations for Research and Industrial Applications

The transition from a laboratory-scale synthesis of this compound to a larger, industrial production necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The choice of synthetic route and the specific reaction conditions play a pivotal role in the scalability of the process.

The hydroxymethylation of phenols, a key potential step, is a well-established industrial process, particularly in the production of phenolic resins. wikipedia.org This existing industrial infrastructure and knowledge base could be leveraged for the large-scale synthesis of hydroxymethylated phenols. However, controlling the regioselectivity on a large scale to favor the desired ortho-isomer of this compound would be a primary challenge. The use of solid catalysts, such as the titanoaluminophosphate molecular sieves that have shown high ortho-selectivity, could offer a scalable solution by simplifying catalyst separation and recycling. iitm.ac.in

For a Suzuki-Miyaura coupling approach, the cost and availability of the palladium catalyst and the phosphine ligand are significant considerations for industrial-scale production. While highly efficient, some complex phosphine ligands can be expensive. The development of catalyst systems with high turnover numbers is crucial to minimize the catalyst loading and, consequently, the cost. organic-chemistry.org Furthermore, the removal of palladium residues from the final product is a critical quality control step, particularly for applications in pharmaceuticals or materials science. The use of heterogeneous catalysts, such as palladium supported on nickel ferrite, which can be easily recovered and reused, presents an attractive option for scalable and sustainable manufacturing. researchgate.net

The reaction workup and purification procedures must also be amenable to large-scale operations. Processes involving extractions with large volumes of organic solvents and chromatographic purifications are often not practical or economically viable for industrial production. Therefore, developing a process that allows for the crystallization of the final product directly from the reaction mixture would be highly advantageous.

Safety is another paramount concern in scaling up chemical processes. The use of flammable solvents, pyrophoric reagents (in the case of Grignard-based routes), and high-pressure reactions requires robust engineering controls and adherence to strict safety protocols. A thorough process hazard analysis would be essential before implementing any synthetic route on an industrial scale.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution One-Dimensional (¹H, ¹³C) NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra provide the initial and most fundamental layer of structural information for 3-(2-Hydroxymethylphenyl)phenol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The aromatic region, typically observed between δ 7-8 ppm, would display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two phenyl rings. np-mrd.orglibretexts.org The specific chemical shifts and splitting patterns are dictated by the substitution pattern. For instance, protons ortho and para to the hydroxyl group are expected to be shielded and appear at a lower chemical shift compared to the meta protons due to resonance effects. princeton.edudocbrown.info The methylene protons of the -CH₂OH group would likely appear as a singlet in the range of δ 4.5-5.0 ppm, deshielded by the adjacent aromatic ring and the oxygen atom. The phenolic hydroxyl proton and the alcoholic hydroxyl proton are expected to appear as broad singlets, with their chemical shifts being concentration and solvent-dependent, typically in the range of δ 4-8 ppm for phenols and δ 2-5 ppm for alcohols. np-mrd.orglibretexts.org The addition of deuterium (B1214612) oxide (D₂O) would lead to the disappearance of these hydroxyl proton signals due to H-D exchange, a useful technique for their definitive assignment. np-mrd.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 13 distinct signals would be expected, corresponding to the 12 aromatic carbons and the single methylene carbon. The carbon atoms attached to the hydroxyl groups are significantly deshielded and would appear at the downfield end of the aromatic region, typically around δ 155-160 ppm. rsc.orgdocbrown.info The other aromatic carbons would resonate in the typical range of δ 110-140 ppm. docbrown.info The methylene carbon of the hydroxymethyl group is expected to appear in the region of δ 60-65 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CHs | 6.7 - 7.5 (multiplets) | 115 - 135 |

| Ar-C -OH | - | ~156 |

| Ar-C -CH₂OH | - | ~140 |

| C H₂OH | ~4.7 (singlet) | ~62 |

| Ar-OH | 4.0 - 8.0 (broad singlet) | - |

| CH₂OH | 2.0 - 5.0 (broad singlet) | - |

Note: These are predicted values based on the analysis of similar phenolic compounds. Actual experimental values may vary.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, this would be crucial for tracing the connectivity of the protons within each aromatic ring, helping to assign the complex multiplets in the aromatic region. rsc.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.eduyoutube.comrsc.org This allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them with their corresponding, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edursc.org This is particularly useful for determining the preferred conformation of the molecule, for example, by observing correlations between the methylene protons and nearby aromatic protons on both rings.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretching: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups (one phenolic and one alcoholic). plantsjournal.comlibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp, medium-intensity bands are anticipated just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings. youtube.com

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene group (-CH₂OH) would likely appear in the region of 2850-2960 cm⁻¹.

Aromatic C=C Stretching: Several sharp, medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings. wallonie.be

C-O Stretching: The stretching vibrations of the C-O bonds of the phenolic and alcoholic groups are expected to produce strong bands in the 1000-1260 cm⁻¹ region. libretexts.orgresearchgate.net

O-H Bending: The in-plane bending of the O-H groups may appear as a broad band around 1330-1440 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong bands in the 690-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Phenolic/Alcoholic C-O | C-O Stretch | 1000 - 1260 | Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H tend to give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

For this compound (C₁₃H₁₂O₂), the molecular weight is 200.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 200. The fragmentation pattern would be influenced by the presence of the hydroxyl and hydroxymethyl groups and the two aromatic rings.

Common fragmentation pathways for phenolic compounds include the loss of a hydrogen atom to form a stable phenoxide radical, and the loss of carbon monoxide (CO). libretexts.orgresearchgate.net Alcohols often undergo alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.orglibretexts.org

Predicted Fragmentation Pattern for this compound:

m/z 200 (M⁺˙): The molecular ion peak.

m/z 182 ([M - H₂O]⁺˙): Loss of a water molecule from the hydroxymethyl group.

m/z 171 ([M - CHO]⁺): Loss of a formyl radical from the hydroxymethyl group and a hydrogen.

m/z 169 ([M - CH₂OH]⁺): Cleavage of the hydroxymethyl group.

m/z 94/107: Peaks corresponding to the individual phenolic fragments, although rearrangement would be required for their formation.

The exact fragmentation pattern would provide valuable clues to confirm the connectivity of the different parts of the molecule.

Advanced Spectroscopic and Structural Analysis of this compound

While extensive searches were conducted to locate research findings on this compound, no publications containing the specific data required for the sections on UV-Vis spectroscopy and X-ray crystallography could be identified. This includes a lack of information on its electronic transitions, solid-state structure, crystal packing, intermolecular interactions, and conformational or tautomeric forms in the crystalline state.

For context, scientific investigations into related but structurally distinct compounds offer insights into the methodologies that would be applied to characterize this compound.

General Principles of UV-Visible Spectroscopy in Phenolic Compounds

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. chemicalbook.com For phenolic compounds, the absorption of UV light typically excites electrons in the aromatic ring and the non-bonding electrons of the hydroxyl group. pharmaffiliates.comresearchgate.net These transitions, primarily π → π* and n → π*, result in characteristic absorption bands. chemicalbook.comchemicalbook.com The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups on the molecule. chemicalbook.compharmaffiliates.com For instance, phenol (B47542) itself exhibits a primary absorption band around 210 nm and a secondary band around 270 nm in a non-polar solvent. pharmaffiliates.com The presence of a hydroxymethyl group, as in this compound, would be expected to influence the electronic environment of the phenol ring and thus shift these absorption maxima.

General Principles of X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound. A crystallographic study would reveal:

Crystal Packing and Intermolecular Interactions: How individual molecules of the compound arrange themselves in the crystal lattice. This includes the identification and characterization of intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl groups) and potentially C-H…π interactions, which are crucial for the stability of the crystal structure. nih.gov

Conformational Analysis and Tautomeric Forms: The solid-state conformation of the molecule, including the dihedral angles between the phenyl ring and the hydroxymethyl substituent. It would also definitively identify the tautomeric form present in the crystal. While keto-enol tautomerism is possible in some phenolic systems, it is less common for simple phenols unless other functional groups are present that can stabilize the keto form. researchgate.netfishersci.ca

Although specific data for this compound is elusive, research on other substituted phenols and related aromatic compounds demonstrates the power of these analytical techniques. Should experimental data for this compound become available, a detailed analysis as per the requested outline could be performed.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 3-(2-Hydroxymethylphenyl)phenol and related phenolic compounds. ijaemr.comresearchgate.netmdpi.comnih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets, have been employed to determine optimized molecular geometries, vibrational spectra, and electronic properties. ijaemr.comcapes.gov.br

Geometry Optimization and Conformational Landscapes

The first step in many computational studies is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For molecules with rotatable bonds, like this compound, this involves exploring the conformational landscape to identify the lowest energy conformers. researchgate.netscispace.comfrontiersin.orgscispace.comscispace.com The relative energies of different conformers can be calculated to determine their populations at a given temperature. researchgate.net For similar phenolic compounds, DFT calculations have been used to analyze the potential energy surfaces by systematically rotating key bonds to map out the conformational space. erciyes.edu.tr The stability of different conformers can be influenced by intramolecular hydrogen bonding, for instance, between the hydroxyl group and the hydroxymethyl group. capes.gov.br

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. ijaemr.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. ijaemr.com

For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the hydroxyl groups, indicating these are the primary sites for electron donation, for instance, in antioxidant activity. nih.govmdpi.com The LUMO, on the other hand, is often distributed over the aromatic rings. mdpi.com The specific distribution of these frontier orbitals dictates the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies for Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | - | - | 0.21584 |

| Phenol Derivative 1 | -4.767 | -0.979 | 3.788 |

| Phenol Derivative 2 | - | - | ~2.1 |

Note: The values in this table are illustrative and derived from studies on similar phenolic compounds. ijaemr.comresearchgate.net The exact values for this compound would require specific calculations.

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. nih.govresearchgate.net

IR: The calculation of vibrational frequencies using DFT can help in the interpretation of experimental Infrared (IR) spectra. capes.gov.brresearchgate.net Theoretical IR spectra can identify characteristic vibrational modes, such as the stretching frequencies of O-H and C-O bonds. capes.gov.br

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). uou.ac.in These calculations provide information about the electronic transitions between molecular orbitals, such as π→π* and n→π* transitions, and the corresponding absorption wavelengths (λmax). uou.ac.inresearchgate.net

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework to quantify the reactivity of a molecule using various descriptors. hakon-art.commdpi.com These include:

Chemical Potential (μ): Related to the escaping tendency of electrons. hakon-art.com

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. hakon-art.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. hakon-art.com

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.nethackernoon.comresearchgate.net By analyzing the Fukui functions, one can predict where a chemical reaction is most likely to occur. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Definition |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 |

| Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 |

| Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) |

Note: These equations provide approximations of the reactivity descriptors based on HOMO and LUMO energies. hakon-art.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time, allowing for the study of conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's structure and properties. nih.govchemrxiv.orgresearchgate.net For phenolic compounds, MD simulations have been used to investigate solvation, particularly the interactions with solvents like water and ethanol (B145695), and how these interactions affect the molecule's conformation and potential for hydrogen bonding. nih.govchemrxiv.org

Assessment of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

Quantum chemical methods are also used to assess the non-linear optical (NLO) properties of molecules. researchgate.net These properties are important for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net DFT calculations can be used to compute this property. Molecules with significant intramolecular charge transfer, often indicated by a low HOMO-LUMO gap and the presence of electron-donating and electron-accepting groups, tend to exhibit higher NLO activity. uou.ac.in

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, primarily based on quantum mechanical calculations such as Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the three-dimensional structure of a molecule and its inherent chemical and physical properties. For a compound like this compound, these models could provide valuable insights into its reactivity, stability, and potential applications.

General Principles:

The fundamental principle behind structure-property relationships is that the arrangement of atoms and the distribution of electrons within a molecule dictate its behavior. In the case of this compound, key structural features that would be of interest in a theoretical study include:

The presence of intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydroxyl group on one ring and the hydroxymethyl group on the other. Such an interaction would stabilize specific conformations and affect the acidity of the phenolic proton.

The electronic effects of the substituents. The hydroxyl and hydroxymethyl groups influence the electron density distribution in the phenyl rings, which in turn affects the molecule's reactivity towards electrophilic and nucleophilic attack.

Hypothetical Data from Theoretical Models:

While no specific data tables for this compound can be presented due to the absence of dedicated studies, a hypothetical computational investigation would likely generate data on the following parameters:

| Calculated Property | Significance for Structure-Property Relationship |

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is key to understanding intermolecular interactions. |

| Bond Dissociation Enthalpies (BDE) | Calculation of the O-H bond dissociation enthalpy would provide a measure of the molecule's potential as a radical scavenging antioxidant. |

| Calculated Spectroscopic Data (IR, NMR) | Theoretical predictions of infrared and nuclear magnetic resonance spectra can aid in the structural characterization of the compound. |

Context from Related Research:

Studies on similar dihydroxydiphenylmethanes and phenol-formaldehyde oligomers have demonstrated that the position of the methylene (B1212753) bridge and hydroxyl groups significantly impacts the molecule's conformational flexibility and its propensity to form extended hydrogen-bonded networks. For instance, research on the hydroxymethylation of phenols shows that the reaction rates and the resulting isomer distribution are heavily influenced by the electronic nature of the substituents on the phenol ring. These findings underscore the importance of precise structural information for understanding the properties of such compounds.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring to which it is attached, and it can also directly participate in various reactions.

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comucalgary.ca This is a consequence of the lone pair of electrons on the oxygen atom being delocalized into the aromatic π-system, which increases the electron density of the ring and stabilizes the intermediate arenium ion. byjus.com In the case of 3-(2-Hydroxymethylphenyl)phenol, the positions ortho and para to the hydroxyl group (C4, C6, and C2) are activated towards electrophilic attack. The inherent directing effects of the hydroxymethylphenyl substituent will also influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that phenols undergo include:

Nitration: Treatment of phenols with dilute nitric acid can introduce a nitro group (-NO₂) onto the aromatic ring, typically yielding a mixture of ortho and para isomers. byjus.com

Halogenation: Phenols react readily with halogens, such as bromine in a non-polar solvent, to afford monobrominated products. byjus.com In the presence of bromine water, polysubstitution occurs to yield a precipitate of 2,4,6-tribromophenol. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. The high reactivity of phenols often leads to polysubstitution and other side reactions, although milder conditions can be employed compared to those used for benzene. ucalgary.ca

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating the phenol with a base) with carbon dioxide, a weak electrophile. This typically results in the formation of a hydroxybenzoic acid, with a preference for ortho substitution. libretexts.orglibretexts.org

| Reaction | Reagent(s) | Typical Product(s) |

| Nitration | Dilute HNO₃ | Mixture of nitrophenols |

| Halogenation | Br₂ in CHCl₃ | Monobromophenols |

| Halogenation | Bromine water | Tribromophenol |

| Kolbe-Schmidt Reaction | 1. NaOH 2. CO₂ | Hydroxybenzoic acid |

Phenols can undergo oxidative coupling reactions, which involve the formation of new carbon-carbon or carbon-oxygen bonds between two phenolic units. wikipedia.org These reactions are often catalyzed by transition metal complexes and proceed through radical or phenoxonium ion intermediates. wikipedia.orgnih.gov For this compound, intramolecular oxidative coupling can lead to the formation of heterocyclic structures.

A significant transformation in this category is the synthesis of dibenzofurans. The intramolecular cyclization of 2-phenylphenols is a common route to this scaffold. While this compound is not a direct precursor, its derivatives can be. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by further transformations, could set the stage for cyclization. More direct routes to dibenzofurans often involve the palladium-catalyzed intramolecular C-H arylation of diaryl ethers or the cyclization of o-iododiaryl ethers. organic-chemistry.orgbiointerfaceresearch.com

The general mechanism of oxidative phenol coupling can involve either inner-sphere or outer-sphere electron transfer processes. wikipedia.org In an inner-sphere mechanism, the phenol coordinates to a metal catalyst before oxidation. The resulting reactive species can then couple with another phenol molecule.

The presence of two different hydroxyl groups in this compound necessitates strategies for selective derivatization. Protecting group chemistry is a crucial tool in this regard, allowing one hydroxyl group to be masked while the other is chemically modified. organic-chemistry.org

For the phenolic hydroxyl group, common protecting groups include:

Ethers: Methyl or benzyl (B1604629) ethers can be formed, though their removal can require harsh conditions. nih.gov

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used and can be introduced by reacting the phenol with the corresponding silyl chloride. libretexts.org These are generally stable but can be removed under acidic conditions or with a fluoride (B91410) source. libretexts.org

Esters: Acetyl or benzoyl esters can be formed, but these are generally less stable than ethers.

The choice of protecting group depends on its stability towards the reaction conditions planned for the hydroxymethyl group and the ease of its subsequent removal. organic-chemistry.org Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in the synthesis of complex molecules derived from this compound. wikipedia.org For example, a silyl ether on the phenol and a benzyl ether on the alcohol could be selectively cleaved.

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Benzyl | Bn | Hydrogenolysis |

| tert-Butyldimethylsilyl | TBDMS | Acid, Fluoride ion (e.g., TBAF) |

| Acetyl | Ac | Base (e.g., NH₃, methylamine) |

| Methoxymethyl | MOM | Acid |

Reactivity of the Hydroxymethyl Substituent

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits the characteristic reactivity of this functional group.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of benzylic alcohols is a well-established transformation in organic synthesis.

Oxidation to Aldehydes: A variety of mild oxidizing agents can be used to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane are commonly employed for this purpose.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones oxidation), or ruthenium tetroxide (RuO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. Studies on similar compounds like p-hydroxybenzyl alcohol have shown that the benzylic hydroxyl can be oxidized to an aldehyde or a carboxyl group. oup.com

The hydroxymethyl group readily undergoes etherification and esterification reactions.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. masterorganicchemistry.com Alternatively, acid-catalyzed condensation with another alcohol or reaction with alkylating agents under basic conditions can also yield ethers.

Esterification: The hydroxymethyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. libretexts.org Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. For more reactive and efficient esterification, especially with sterically hindered or sensitive substrates, the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine, is preferred. libretexts.orgyoutube.com Enzymatic synthesis of esters from benzyl alcohol derivatives has also been reported, offering a mild and selective alternative. nih.gov For example, lipase-catalyzed esterification of 2-hydroxybenzyl alcohol has been demonstrated. nih.gov

Nucleophilic Substitution Reactions and Formation of Halides

The primary alcohol of the hydroxymethyl group in this compound can readily undergo nucleophilic substitution reactions to introduce a variety of other functional groups. A common and synthetically important transformation is its conversion to the corresponding halide. The direct replacement of the hydroxyl group is challenging due to it being a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be converted into a better leaving group.

One of the most effective reagents for the conversion of primary alcohols to alkyl chlorides is thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The reaction typically proceeds in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. doubtnut.com The mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride, which, after a proton transfer, forms a chlorosulfite intermediate. libretexts.org In the presence of pyridine, the reaction generally follows an Sₙ2 pathway, where the chloride ion, displaced in the formation of the intermediate, acts as a nucleophile and attacks the benzylic carbon from the backside, leading to an inversion of configuration if the center were chiral. researchgate.net The driving force for this step is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and HCl (which is neutralized by the base). libretexts.org

The reaction of this compound with thionyl chloride is expected to selectively yield 3-(2-(chloromethyl)phenyl)phenol, leaving the less reactive phenolic hydroxyl group intact under these conditions.

Table 1: Nucleophilic Substitution of this compound with Thionyl Chloride

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thionyl Chloride (SOCl₂) | 3-(2-(Chloromethyl)phenyl)phenol | Nucleophilic Substitution (Sₙ2) |

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, with its appropriately positioned nucleophilic phenol and electrophilic (upon activation) hydroxymethyl group, makes it a prime candidate for intramolecular cyclization reactions. The most anticipated cyclization is an intramolecular etherification, which would lead to the formation of a seven-membered heterocyclic ring system.

Under acidic conditions, the benzylic hydroxyl group can be protonated, converting it into a good leaving group (water). beyondbenign.org This is followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the benzylic carbon. This process, a type of intramolecular Williamson ether synthesis, results in the formation of a dibenzo[b,f]oxepine ring system. mdpi.commdpi.com This acid-catalyzed dehydration is a common strategy for the synthesis of such seven-membered oxygen-containing heterocycles from appropriately substituted biphenyl (B1667301) precursors. mdpi.commdpi.com

While specific rearrangement reactions for this compound are not extensively documented, related structures can undergo skeletal rearrangements under certain conditions. For instance, acid-induced rearrangements are known for various diol-containing aromatic systems. libretexts.org A hypothetical rearrangement could be envisioned under strongly acidic conditions that might promote migration of one of the phenyl rings, although such a reaction would likely require more forcing conditions and compete with the more favorable cyclization pathway. General rearrangement types like the pinacol (B44631) rearrangement occur in 1,2-diols, which is not the case here, but it highlights the potential for skeletal changes in polyhydroxylated biphenyl systems under acidic catalysis. nih.gov

Table 2: Plausible Cyclization Reaction of this compound

| Reactant | Condition | Product | Reaction Type |

| This compound | Acid Catalyst (e.g., H₂SO₄, TsOH) | Dibenzo[b,f]oxepine | Intramolecular Etherification (Acid-Catalyzed Dehydration) |

Reaction Mechanism Elucidation using Kinetic and Computational Studies

Understanding the precise mechanisms of the reactions that this compound undergoes requires a synergistic approach combining experimental kinetic studies and theoretical computational analysis.

Kinetic Studies: Kinetic studies would be instrumental in determining the rate laws and activation parameters for its various transformations. For the nucleophilic substitution reaction with thionyl chloride, monitoring the disappearance of the starting material or the appearance of the product over time under varying concentrations of the reactants would establish the reaction order. For example, a second-order rate law would be consistent with an Sₙ2 mechanism. researchgate.net Similarly, for the acid-catalyzed cyclization, kinetic experiments could elucidate the role of the acid catalyst and help to distinguish between different possible mechanistic pathways (e.g., E1 vs. E2 for the dehydration step). The effect of solvent polarity on the reaction rates could also provide valuable mechanistic insights.

Computational Studies: Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to model the reaction pathways at a molecular level. nih.govcommonorganicchemistry.com For the intramolecular cyclization to form dibenzo[b,f]oxepine, DFT calculations can be employed to:

Determine the three-dimensional structures and relative energies of the reactant, intermediates, transition states, and the product.

Calculate the activation energy barrier for the cyclization step, providing a theoretical basis for the reaction's feasibility and rate. rsc.org

Analyze the electronic properties of the molecule, such as the charge distribution and molecular orbitals, to understand the nucleophilicity of the phenolic oxygen and the electrophilicity of the benzylic carbon.

Model the role of the acid catalyst and solvent molecules in stabilizing the transition state. nsf.gov

For the nucleophilic substitution reaction, computational models can compare the energetic profiles of the Sₙ2 and the alternative Sₙi (internal return) mechanisms for the reaction with thionyl chloride, helping to predict or confirm the stereochemical outcome. pku.edu.cn By combining the findings from these computational models with experimental kinetic data, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.

Applications in Advanced Materials and Organic Synthesis

Role as a Versatile Synthon in Complex Molecule Construction

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The dual reactivity of 3-(2-Hydroxymethylphenyl)phenol allows it to serve as a highly effective synthon in the assembly of intricate molecular structures.

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. nih.govnih.gov Their synthesis relies on the use of monomers with multiple reactive sites. Phenolic compounds, particularly those bearing additional reactive groups, are excellent candidates for dendrimer construction.

A convergent synthesis approach for poly(aryl ether) dendrimers has been successfully developed using 3,5-bis(hydroxymethyl)phenol, a structural analogue of this compound. researchgate.net In this method, the monomer possesses two reactive hydroxymethyl groups and a protected phenolic hydroxyl group (an AB2-type monomer). This allows for the stepwise, generational growth of dendritic branches, or "dendrons," which are then coupled to a multifunctional core. researchgate.netyoutube.com The process involves a repetitive two-step sequence:

Coupling: Two equivalents of a phenol-terminated dendron react with the activated bis(bromomethyl) monomer. researchgate.net

Deprotection: The protecting group on the new, larger dendron is removed, revealing a new phenolic focal point ready for the next generation of growth. researchgate.net

This strategy allows for the creation of large, monodisperse dendrimers with high precision. researchgate.net Given its analogous AB2 structure, this compound is a prime candidate for similar divergent or convergent synthetic strategies, enabling the creation of novel dendrimers with unique properties conferred by the specific arrangement of its functional groups. orientjchem.orgwikipedia.org

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. They are among the most versatile organic ligands, capable of coordinating with a wide range of metal ions to form stable complexes with diverse applications. neliti.comscispace.com

While this compound itself is not a direct precursor, its functional groups can be readily modified to yield the necessary components for Schiff base synthesis. For instance, the hydroxymethyl group can be oxidized to an aldehyde, or the phenolic ring can be nitrated and subsequently reduced to an amine. The resulting molecule can then undergo condensation.

A common route involves the condensation of an aminophenol with a hydroxy-aldehyde. scispace.comasianpubs.org For example, a Schiff base can be synthesized by refluxing equimolar amounts of an aminophenol and a salicylaldehyde (B1680747) derivative in an appropriate solvent like ethanol (B145695). scispace.com The resulting ligand can then be complexed with various metal salts (e.g., Co(II), Ni(II), Fe(II)) to form metal-Schiff base complexes. sciensage.inforesearchgate.net

The phenolic hydroxyl group and the imine nitrogen atom of the Schiff base are typically the donor sites that coordinate with the metal ion. neliti.comasianpubs.org The bifunctional nature of a precursor derived from this compound would allow for the formation of stable, often multidentate, ligands, leading to complexes with well-defined geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. asianpubs.orgresearchgate.net These metal complexes are investigated for their catalytic, magnetic, and photo-emissive properties. asianpubs.org

The presence of two hydroxyl groups with different reactivities (one phenolic, one primary benzylic) allows this compound to be incorporated into various polymer backbones. This can be achieved through condensation polymerization, where it acts as a monomer or a comonomer.

For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The specific structure of the phenol (B47542), with its meta-substituted pattern, would influence the polymer's chain flexibility and morphology.

Furthermore, its phenolic nature makes it suitable for integration into phenolic resins. Phenolic resins are traditionally synthesized by reacting phenol or substituted phenols with formaldehyde (B43269). ncsu.eduyoutube.com By using this compound as a comonomer, it is possible to modify the properties of the resulting thermoset material. The additional hydroxymethyl group provides an extra site for cross-linking, potentially increasing the thermal stability and mechanical strength of the resin. This approach is used with other bio-based phenols, such as cardanol (B1251761) or tannins, to create more sustainable resins with tailored properties. ncsu.eduresearchgate.net

Exploration in Novel Material Design

The unique chemical structure of this compound makes it an attractive candidate for the design of new materials with specific functionalities.

Phenolic resins are widely used in coatings and composite materials due to their excellent thermal resistance, chemical stability, and adhesive properties. youtube.comwikipedia.org There are two main types of phenolic resins:

Novolacs: Produced under acidic conditions with a less-than-equimolar amount of formaldehyde to phenol. They are thermoplastic and require a curing agent to form a hardened network. researchgate.net

Resols: Synthesized under alkaline conditions with an excess of formaldehyde. These resins are thermosetting and cure upon heating. ncsu.eduresearchgate.net

This compound can be used in the synthesis of both types of resins. Its incorporation can lead to resins with modified characteristics. The additional hydroxymethyl group can act as an internal plasticizer, improving the flexibility of the cured resin, or as a site for further chemical modification to introduce other functionalities. By controlling the reaction conditions and the ratio of reactants, novel phenolic resins can be designed for specialized applications, such as high-performance adhesives, laminates for electronics, or protective coatings for harsh environments. youtube.com

The field of optoelectronics involves materials that interact with light, and there is growing interest in organic materials for applications such as light-emitting diodes (LEDs), solar cells, and sensors. Phenolic compounds are being explored for these purposes due to their inherent aromatic structures and the potential for creating extended π-conjugated systems. nih.gov

While direct investigation of this compound in optoelectronics is not widely reported, its structural features suggest potential. Metal complexes derived from Schiff bases containing phenolic moieties have been shown to exhibit photo-emissive behavior, which is a key property for light-emitting materials. asianpubs.org The development of materials with unique quantum properties for optoelectronic devices is an active area of research. lifeboat.com

The ability of this compound to be integrated into polymers and to form stable metal complexes makes it a person of interest. By incorporating it into conjugated polymer backbones or using it to create specific organometallic complexes, it may be possible to develop new materials with tailored electronic and photophysical properties for use in next-generation optoelectronic devices.

Data Tables

Table 1: Potential Applications of this compound

| Application Area | Specific Role | Key Features Utilized |

| Organic Synthesis | Building block for dendrimers | Bifunctional (AB2 type) nature, two hydroxyl groups |

| Precursor for Schiff base ligands | Phenolic and hydroxymethyl groups for modification and complexation | |

| Polymer Chemistry | Monomer for polyesters/polyurethanes | Two hydroxyl groups for condensation polymerization |

| Modifier for phenolic resins | Phenolic ring and extra hydroxyl group for cross-linking | |

| Materials Science | Component of functional coatings | Reactivity with aldehydes, thermal stability |

| Potential component in optoelectronics | Aromatic structure, ability to form complexes and polymers |

No Specific Research Found on the Corrosion Inhibition Properties of this compound

Despite a comprehensive search of scientific literature and databases, no specific theoretical or experimental studies focusing on the corrosion inhibition properties of the chemical compound this compound were identified.

While the broader class of phenolic compounds is widely recognized for its potential as corrosion inhibitors, research appears to be concentrated on other derivatives. Studies on related isomers and other phenol derivatives provide some general insights into the mechanisms by which these molecules can protect metallic surfaces. However, direct data on the performance and characteristics of this compound in this application is not publicly available.

The initial investigation aimed to construct a detailed article outlining the applications of this compound in advanced materials and organic synthesis, with a specific focus on its role in corrosion inhibition. The intended structure included an in-depth analysis of theoretical and experimental findings, complete with data tables.

Searches were conducted for experimental data from electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, which are standard methods for evaluating corrosion inhibitors. Additionally, theoretical investigations using methods like Density Functional Theory (DFT) and molecular dynamics simulations, which can elucidate the adsorption behavior and electronic properties of inhibitor molecules, were also sought.

Unfortunately, the search did not yield any specific studies that have investigated this compound for this purpose. The scientific literature provides extensive information on other phenolic compounds as corrosion inhibitors, detailing how the position and nature of substituent groups on the phenol ring can influence their effectiveness. However, without specific research on this compound, any discussion of its corrosion inhibition potential would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide the requested article with the specified level of detail and data-driven content. Further research would be required to be initiated by the scientific community to determine the efficacy and mechanisms of this compound as a corrosion inhibitor.

Advanced Research Directions and Future Perspectives

Development of Sustainable and Green Synthesis Protocols

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthesis methods. For 3-(2-Hydroxymethylphenyl)phenol, this involves exploring alternative reagents, solvents, and energy inputs to minimize waste and environmental impact.

Future research will likely focus on several key areas of green chemistry. One promising avenue is the use of bio-based feedstocks. For instance, processes are being developed to synthesize various phenols from hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass. rsc.orgnih.gov This approach aligns with the principles of a circular economy by utilizing renewable resources.

Another critical aspect is the adoption of greener solvents and reaction media. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, in biphasic systems with water has shown potential for scaling up nucleophilic aromatic substitution reactions in continuous flow reactors. smolecule.com Similarly, two-phase systems composed of fluoroalcohols and water offer a novel medium for organic synthesis, potentially enhancing reaction rates and simplifying product recovery. rsc.org

Catalysis plays a central role in green synthesis. The development of reusable and highly efficient catalysts, such as titanium silicate (B1173343) molecular sieves, can lead to cleaner and more economical processes. rsc.org Furthermore, biocatalysis, employing enzymes or whole organisms like baker's yeast, presents a sustainable alternative for specific reaction steps, such as asymmetric reductions. elsevierpure.com The direct hydroxymethylation of phenols and palladium-catalyzed hydroxylation of aryl halides are other synthetic strategies that can be optimized for greener outcomes. smolecule.com A sustainable methodology for synthesizing related compounds using the greener reagent trichloroisocyanuric acid in ethanol (B145695) has also been reported, showcasing a move away from hazardous chemicals. rsc.org

| Strategy | Description | Potential Advantage |

| Bio-based Feedstocks | Utilization of renewable starting materials like hydroxymethylfurfural (HMF). rsc.orgnih.gov | Reduces reliance on fossil fuels and promotes a circular economy. |

| Green Solvents | Employing environmentally friendly solvents such as 2-MeTHF or water-based systems. smolecule.comrsc.org | Minimizes toxic waste and improves process safety. |

| Advanced Catalysis | Development of reusable solid catalysts and biocatalysts. rsc.orgelsevierpure.com | Increases efficiency, reduces waste, and allows for milder reaction conditions. |

| Alternative Reagents | Using greener reagents like trichloroisocyanuric acid. rsc.org | Avoids the use of toxic and hazardous substances. |

Exploration of Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring two hydroxyl groups and two phenyl rings, makes it an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are the driving forces behind molecular self-assembly.

Future research in this area will likely investigate the ability of this compound to form well-defined supramolecular architectures such as helices, sheets, or capsules. By controlling factors like solvent polarity, temperature, and concentration, it may be possible to guide the self-assembly process to yield materials with specific structures and properties.

The insights gained from these studies could lead to the design of novel functional materials. For example, self-assembled monolayers on surfaces could be used for sensing applications or as corrosion inhibitors. The formation of co-crystals with other molecules could also be explored to modify physical properties like solubility and stability, which is of significant interest in materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals is undergoing a technological revolution with the integration of flow chemistry and automated platforms. These technologies offer significant advantages in terms of reproducibility, safety, and efficiency.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov For the synthesis of polymers from derivatives of this compound, the use of continuous plug-flow reactors (PFRs) has already been demonstrated to be a sustainable approach. smolecule.com A hybrid "flow-to-batch-to-flow" strategy, which combines continuous synthesis with batch processing, has also been developed to reduce solvent waste and improve throughput. smolecule.com

The combination of flow chemistry with automated synthesis platforms represents a powerful paradigm for future chemical research. chemspeed.com Platforms like SynFini and iChemFoundry leverage artificial intelligence (AI) and robotics to automate the entire workflow, from reaction design and optimization to synthesis and analysis. chemspeed.comyoutube.com These systems can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes. youtube.com Large language models (LLMs) are also being developed to assist chemists in designing and executing complex synthesis tasks through natural language interfaces, making these advanced tools more accessible. nih.gov Capsule-based automated synthesis, where all necessary reagents are pre-packed, further simplifies the process, allowing for the rapid and reliable production of compound libraries. synplechem.com

| Technology | Description | Key Benefits |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than in a batch reactor. researchgate.net | Enhanced heat and mass transfer, improved safety, and easier scalability. |

| Automated Synthesis | Robotic platforms that automate reaction setup, execution, and workup. chemspeed.comnih.gov | High-throughput screening, improved reproducibility, and reduced manual labor. |

| AI and LLMs | Artificial intelligence and large language models used for retrosynthesis planning and process optimization. youtube.comnih.gov | Accelerated discovery of new synthetic routes and optimized reaction conditions. |

| Automated Purification | Integration of flow reactors with automated purification systems like flash chromatography. chimia.ch | Enables a seamless, end-to-end synthesis and purification process. |

Real-time Monitoring of Reactions using Advanced Spectroscopic Techniques

To fully leverage the capabilities of flow chemistry and automated synthesis, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques provide a non-invasive means to track the concentration of reactants, intermediates, and products as the reaction proceeds.

Techniques such as Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy can be integrated directly into flow reactors to provide continuous data streams. This allows for precise control over the reaction and ensures the desired product is being formed with high selectivity. For example, monitoring the disappearance of reactant peaks and the appearance of product peaks can determine the optimal residence time in a flow reactor.

The development of novel sensors and imaging techniques further enhances real-time monitoring capabilities. For instance, colorimetric methods, potentially coupled with smartphone-based analysis, could offer a simple and cost-effective way to monitor certain reactions. researchgate.net Advanced techniques for real-time imaging with subcellular resolution are also emerging, which could provide unprecedented insights into reaction dynamics at the microscale. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental work with computational modeling provides a powerful synergistic approach to chemical research. Computational chemistry, particularly density functional theory (DFT), can be used to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. researchgate.net

For this compound, computational studies could be employed to predict its reactivity, conformational preferences, and spectroscopic signatures. This information can help in designing more efficient synthetic routes and in interpreting experimental data. DFT calculations have already been used to guide the synthesis of renewable phenols by predicting reaction pathways and outcomes. nih.gov

Furthermore, computational modeling is invaluable in understanding intermolecular interactions, which is crucial for the exploration of supramolecular chemistry. Molecular dynamics and Monte Carlo simulations can be used to model the self-assembly process and to predict the structure of the resulting supramolecular aggregates. mdpi.com The integration of AI with these computational tools is also accelerating the discovery of new materials and reaction pathways. youtube.comnih.gov This synergy between "in silico" and "in vitro" approaches is set to become a cornerstone of modern chemical research.

| Methodology | Application in Research | Complementary Role |

| Experimental (e.g., X-ray, NMR, FT-IR) | Synthesis, isolation, and characterization of the compound and its derivatives. researchgate.net | Provides real-world data and validation for computational models. |

| Computational (e.g., DFT, Molecular Dynamics) | Prediction of molecular structure, reactivity, spectroscopic properties, and reaction mechanisms. researchgate.netmdpi.com | Offers insights into transition states and transient species that are difficult to observe experimentally, guiding experimental design. |

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Hydroxymethylphenyl)phenol in laboratory settings?

Methodological Answer:

The synthesis of this compound typically involves regioselective hydroxymethylation of phenolic precursors. A common approach is the Friedel-Crafts alkylation using formaldehyde derivatives under acidic conditions. For example, reacting 3-phenylphenol with paraformaldehyde in the presence of HCl or H₂SO₄ can yield the hydroxymethylated product. Careful control of reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of phenol to formaldehyde) is critical to minimize polyhydroxymethylation byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydroxymethyl group integration. Aromatic protons appear at δ 6.8–7.4 ppm, while the hydroxymethyl (-CH₂OH) group shows signals at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

- FT-IR Spectroscopy : O-H stretching (3200–3500 cm⁻¹) and C-O vibrations (1250–1300 cm⁻¹) validate phenolic and alcohol functionalities.

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 270 nm .

Advanced: How can computational chemistry predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). These predict reactivity toward electrophiles and nucleophiles. For instance, the hydroxymethyl group’s electron-donating effect lowers the HOMO energy (-6.2 eV), enhancing antioxidant potential. Solvent effects (e.g., polarizable continuum models) refine accuracy by simulating aqueous or organic environments .

Advanced: How do hydrogen-bonding networks in the crystal lattice affect solid-state stability?

Methodological Answer:

X-ray crystallography reveals intermolecular O-H∙∙∙O hydrogen bonds between phenolic and hydroxymethyl groups, forming cyclic dimers (bond length: 1.85 Å, angle: 165°). These interactions stabilize the lattice, raising the melting point (observed mp: 77–82°C ). Thermal gravimetric analysis (TGA) under N₂ shows decomposition onset at 220°C, correlating with hydrogen bond dissociation. Disrupting these bonds (e.g., via methyl ether derivatization) reduces thermal stability by 40–50°C .

Advanced: How to resolve contradictions in hydroxyl radical reaction kinetics for phenolic analogs?

Methodological Answer: